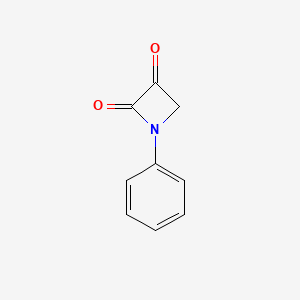

1-Phenylazetidine-2,3-dione

Description

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-phenylazetidine-2,3-dione |

InChI |

InChI=1S/C9H7NO2/c11-8-6-10(9(8)12)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

CXQBOTWSFOZFLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives) are six-membered analogs synthesized via reductive alkylation of ethylenediamine and subsequent reaction with diethyl oxalate . Key differences include:

- Lipophilicity : Piperazine-2,3-dione derivatives show improved lipophilicity (ClogP values: 1.5–3.2) compared to unmodified piperazine (ClogP ≈ -1.3), attributed to aromatic substituents . 1-Phenylazetidine-2,3-dione likely has even higher ClogP due to its compact, strained structure and phenyl group, though experimental data are lacking.

- Biological Activity : Piperazine-2,3-diones demonstrate moderate anthelmintic activity against Enterobius vermicularis and Fasciola hepatica in vitro, with parasite growth inhibition rates of 40–60% at 1 mg/mL . Azetidine analogs may exhibit distinct activity profiles due to enhanced membrane permeability from reduced ring size.

Table 1: Comparison of Azetidine and Piperazine Dione Derivatives

Indolin-2,3-dione and Related Scaffolds

Indolin-2,3-dione derivatives (e.g., substituted benzoxazolones) exhibit divergent receptor-binding profiles:

- σ1/σ2 Receptor Affinity: Indolin-2,3-diones show low σ1 affinity (Ki >800 nM) but high σ2 selectivity (Ki ~42 nM; σ1/σ2 ratio >72), whereas benzoxazinone derivatives maintain σ1 affinity (Ki 5–30 nM) with moderate selectivity . The additional carbonyl group in indolin-2,3-dione may sterically hinder σ1 binding while favoring σ2 interactions.

- Implications for Azetidine Analogs: The planar, rigid structure of indolin-2,3-dione contrasts with the non-planar azetidine ring. This compound’s compact geometry might limit receptor selectivity but enhance binding to enzymes requiring strained conformations (e.g., gyrase inhibitors; see Section 2.3).

Isoindole-1,3-dione Derivatives

Compounds like 5-(4-aminophenoxy)-2-(3-aminophenyl)-isoindole-1,3-dione demonstrate potent gyrase inhibitory activity (IC50 ~2.8–57 mM), comparable to novobiocin . Key contrasts with azetidine-2,3-dione include:

- Scaffold Geometry: Isoindole-1,3-dione’s fused bicyclic system enables π-π stacking with enzyme active sites, whereas azetidine’s monocyclic structure may favor alternative binding modes.

- Substituent Effects : Electron-donating groups (e.g., methoxy in 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione) could modulate solubility and target engagement .

Preparation Methods

Cycloaddition Mechanism

-

Nucleophilic Attack : Pyridine attacks the electrophilic carbon of phenyl isocyanate.

-

Adduct Formation : Intermediate carbamate forms, which cyclizes under high pressure.

-

Ring Closure : Intramolecular nucleophilic displacement yields the azetidine ring.

Byproducts : Excess phenyl isocyanate may lead to oligomerization, mitigated by stoichiometric control and rapid quenching.

Q & A

Q. Key Parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.

- Temperature control : Low temperatures (0–5°C) minimize side reactions like ring-opening.

- Catalyst loading : 5–10 mol% organocatalyst yields optimal enantiomeric excess (ee >90%) in asymmetric syntheses .

How can X-ray crystallography and spectroscopic techniques be optimized for structural determination of this compound?

Basic Research Question

- X-ray crystallography : Slow evaporation from DMSO or acetone solutions produces diffraction-quality crystals. Data refinement using SHELXL (e.g., twin refinement for high-symmetry systems) ensures accurate bond-length and angle measurements .

- Spectroscopic cross-validation :

What strategies resolve contradictions between computational predictions and experimental data for azetidine-dione derivatives?

Advanced Research Question

Discrepancies often arise in:

- Tautomerism : Computational models may favor enol forms, while crystallography detects keto forms. Hybrid DFT calculations (B3LYP/6-311+G**) with solvent corrections align better with experimental results .

- Reactivity : Disagreements in nucleophilic attack sites can be resolved using Hammett substituent constants to predict electronic effects of the phenyl group .

- Dynamic NMR : Variable-temperature studies differentiate conformational isomers, clarifying spectral assignments .

How does the phenyl substituent influence the regioselectivity of this compound in organocatalytic reactions?

Advanced Research Question

The phenyl group induces steric and electronic effects:

- Steric hindrance : Directs nucleophilic attacks to the less hindered C2 carbonyl, as observed in Diels-Alder reactions of similar diones .

- Electronic modulation : Electron-withdrawing phenyl groups increase electrophilicity at C3, favoring Michael additions. This is quantified via NBO (Natural Bond Orbital) analysis, showing enhanced positive charge at C3 (Δq ≈ +0.15 e) .

- Catalyst matching : Bulky organocatalysts (e.g., MacMillan catalysts) synergize with phenyl sterics to achieve >95% ee in asymmetric syntheses .

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Basic Research Question

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli, with IC values compared to indoline-2,3-dione derivatives (e.g., MIC = 8–32 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, using ATP/NADH depletion as readouts .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with structure-activity relationships (SAR) analyzed via Hammett plots .

How can computational methods predict the metabolic stability of this compound in drug discovery pipelines?

Advanced Research Question

- ADMET prediction : Tools like SwissADME estimate metabolic lability at the azetidine ring (high microsomal clearance predicted).

- MD simulations : 100-ns trajectories in lipid bilayers assess membrane permeability, showing logP ≈ 1.5 (moderate bioavailability) .

- CYP450 docking : AutoDock Vina models identify CYP3A4 as the primary metabolizer, guiding prodrug design .

What crystallographic challenges arise in resolving disorder or twinning in this compound structures?

Advanced Research Question

- Disordered phenyl rings : Partial occupancy refinement in SHELXL (PART指令) resolves overlapping electron densities .

- Twinning : High-symmetry space groups (e.g., P2/c) require twin law application (BASF parameter optimization) .

- Hydrogen bonding : O-H···N interactions stabilize crystal packing; Hirshfeld surface analysis quantifies contact contributions (e.g., 60% H···O/N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.